N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with 1H-1,3-benzodiazole to form an intermediate. This intermediate is then reacted with 2-aminoethylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(1H-indol-3-yl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its benzodiazole core and chlorophenyl group contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H20ClN3O |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H20ClN3O/c24-19-11-5-4-10-18(19)16-27-21-13-7-6-12-20(21)26-22(27)14-15-25-23(28)17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,28) |
InChI Key |
REWZXCZCQRLMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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